(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Overview
Description
(S)--5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a cinchona alkaloid, which is a class of natural compounds known for their diverse biological activities . This compound is characterized by its unique bicyclic structure fused with a quinoline moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)--5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves several steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Structure: This is achieved through a series of cyclization reactions.
Introduction of the Ethenyl Group: This step involves the addition of an ethenyl group to the bicyclic structure.
Attachment of the Quinoline Moiety: The final step involves the coupling of the quinoline moiety to the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(S)--5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline moiety.
Reduction: This can affect the bicyclic structure, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
(S)--5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Hydroquinidine: Similar in structure but with different pharmacological effects.
Uniqueness
(S)--5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is unique due to its specific structural features and the combination of the bicyclic and quinoline moieties.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-SMHQJORMSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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